Triphenylguanidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
59283-92-0 |
|---|---|
Molecular Formula |
C19H18ClN3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(N,N'-diphenylcarbamimidoyl)-phenylazanium;chloride |
InChI |
InChI=1S/C19H17N3.ClH/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H,(H2,20,21,22);1H |
InChI Key |
QXAFZZMLBQVFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)NC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Historical Context of Guanidine Chemistry and Its Derivatives
The study of guanidine (B92328) and its derivatives has a long history, with the first isolation of guanidine from guano, a natural fertilizer, by Adolph Strecker in 1861. britannica.comwikipedia.org This discovery marked the beginning of extensive research into this class of nitrogen-rich compounds. britannica.comwikipedia.org Initially, the synthesis of guanidine derivatives was challenging, with early methods involving the use of cyanamide (B42294), a hazardous reagent, which often resulted in low to moderate yields. thieme-connect.de
A significant advancement came with the development of methods to prepare guanidine from calcium cyanamide. britannica.com Heating calcium cyanamide with water produces dicyandiamide, which, when fused with an ammonium (B1175870) salt, yields guanidine. britannica.com Over the years, various other synthetic routes have been established, including the reduction of tetranitromethane and the reaction of ammonia (B1221849) with carbonyl chloride, which also helped in understanding the compound's structure. britannica.com
The unique properties of guanidine, particularly its strong basicity, have been a subject of interest. scripps.edu With a pKa of its conjugate acid around 13.6, guanidine is one of the strongest organic bases. wikipedia.orgscripps.edu This high basicity is attributed to the resonance stabilization of the guanidinium (B1211019) cation, which is formed upon protonation. britannica.comwikipedia.org In 1935, X-ray crystal analysis of guanidinium iodide revealed that the three nitrogen atoms are identically linked to the central carbon atom in a symmetrical planar arrangement, confirming the resonance stabilization. britannica.com
Historically, guanidine derivatives have found applications in various fields. For instance, sulfaguanidine (B1682504) was used in treating bacillary dysentery, and chlorguanide hydrochloride was developed as a synthetic antimalarial. britannica.com The discovery of guanidinosuccinic acid in the urine of uremic patients in 1963 spurred further research into the role of guanidino compounds in renal diseases. google.com
Significance of Guanidinium Salts in Organic and Inorganic Chemistry
Guanidinium (B1211019) salts, the protonated forms of guanidine (B92328) and its derivatives, are of considerable importance in both organic and inorganic chemistry due to their unique structural and chemical properties. The guanidinium cation, with its planar, symmetrical structure and delocalized positive charge, exhibits high stability. wikipedia.org This stability, a result of efficient resonance stabilization, makes guanidine a very strong base in aqueous solutions, where it exists almost exclusively as the guanidinium ion. wikipedia.org
In Organic Chemistry:
The strong basicity of guanidines makes them valuable as catalysts and reagents in organic synthesis. thieme-connect.de They are often used in reactions where a strong, non-nucleophilic base is required. The synthesis of various guanidine derivatives, often through a process called guanylation, involves the reaction of an amine with an amidine derivative bearing a leaving group. thieme-connect.de
Guanidinium salts also play a crucial role in supramolecular chemistry. The planar structure and the ability to form multiple hydrogen bonds allow them to act as building blocks for constructing complex molecular assemblies. acs.orgnih.gov The interaction of the guanidinium group with biologically relevant anions like carboxylates and phosphates is a key area of research, with applications in the design of synthetic transporters for drug delivery. acs.org The binding is facilitated by both charge pairing and hydrogen bonding, and the delocalized positive charge of the guanidinium ion allows for strong interactions with softer anions like phosphates and sulfates. acs.org
Furthermore, guanidinium chloride is a well-known chaotropic agent and a powerful protein denaturant. wikipedia.orgwikipedia.org In high concentrations, it can disrupt the secondary structure of proteins, causing them to unfold into random coils. wikipedia.org This property is widely utilized in biochemical studies of protein folding and stability. wikipedia.orgnih.gov
In Inorganic Chemistry:
The coordination chemistry of guanidine derivatives is an active area of research. Guanidine-based ligands can coordinate to metal centers through their nitrogen atoms, forming stable complexes. For example, guanidine-based ligands have been used to synthesize arene-ruthenium complexes that exhibit selective cytotoxicity towards cancer cells. acs.org The structure of these complexes often reveals the guanidine ligand coordinating to the metal as a neutral N,N-donor, forming a chelate ring. acs.org
The ability of the guanidinium cation to form strong hydrogen bonds with anions is also significant in crystal engineering. wikipedia.orgmdpi.com The N–H···anion hydrogen bonds can direct the assembly of ions in the solid state, leading to the formation of specific crystal structures with desired properties. wikipedia.orgmdpi.com For instance, in the crystal structure of guanidinium chloride, the cations and anions are linked by N–H···Cl hydrogen bonds to form a network. wikipedia.org
Research Trajectories of N,n′,n″ Triphenylguanidinium Chloride
Established Synthetic Routes to N,N′,N″-Triphenylguanidine
The synthesis of N,N′,N″-Triphenylguanidine, the direct precursor to its hydrochloride salt, can be achieved through several well-documented methods. These routes primarily involve the construction of the guanidine core from various starting materials.
Approaches via Thiourea (B124793) Derivatives
A traditional and widely used method for the synthesis of substituted guanidines involves the desulfurization of thiourea derivatives in the presence of an amine. In the case of N,N′,N″-Triphenylguanidine, a common starting material is 1,3-diphenylthiourea.
The preparation of the precursor thioureas themselves is a critical first step. These are often synthesized by the reaction of an isothiocyanate with an appropriate amine. For instance, 1,3-diphenylthiourea can be prepared from phenyl isothiocyanate and aniline (B41778).
A general procedure for the synthesis of N,N′,N″-Triphenylguanidine from a thiourea derivative is as follows: A solution of 1,3-diphenylthiourea and aniline in pyridine (B92270) is treated with a solution of iodine in pyridine. The mixture is heated to boiling, and the completion of the reaction is indicated by the disappearance of the iodine color. lookchem.com
| Reactants | Reagents | Product | Yield (%) | Reference |
| 1,3-Diphenylthiourea, Aniline | Iodine, Pyridine | N,N′,N″-Triphenylguanidine | 70 | lookchem.com |
| S-methyl-p-nitrophenylphenylpseudothiourea, Aniline | Fusion | p-Nitrophenyl-N,N'-diphenylguanidine | 70 | lookchem.com |
Table 1: Synthesis of Triphenylguanidine Derivatives from Thiourea Precursors
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient alternative for the synthesis of complex molecules like N,N′,N″-Triphenylguanidine. While a specific MCR for the direct synthesis of N,N′,N″-Triphenylguanidine is not extensively documented, the principles of MCRs can be applied.
A plausible three-component approach could involve the reaction of aniline, phenyl isothiocyanate, and another aniline molecule in a one-pot synthesis. Phenyl isothiocyanate would first react with one equivalent of aniline to form 1,3-diphenylthiourea in situ. Subsequent reaction with another equivalent of aniline in the presence of a suitable coupling or desulfurizing agent would yield the final product.
General MCRs like the Ugi and Passerini reactions, which involve isocyanides as key components, demonstrate the power of this approach in generating molecular diversity. nih.govnih.gov Although not directly yielding triphenylguanidine, these reactions highlight the potential for developing a specific MCR for its synthesis. For instance, a reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid is known as the Ugi four-component reaction (U-4CR). nih.gov
Alternative Guanidine Synthesis Strategies
Beyond the classical thiourea route, several other strategies have been developed for the synthesis of guanidines.
One notable method involves the use of carbodiimides as precursors. For example, N,N'-diphenylcarbodiimide can react with aniline to form N,N′,N″-triphenylguanidine. This reaction represents a direct addition of an amine to the N=C=N functionality of the carbodiimide (B86325).
Another approach utilizes cyanamide (B42294) or its derivatives. While less common for the synthesis of triaryl-substituted guanidines, the reaction of cyanamide with amines is a fundamental method for preparing simpler guanidines.
More recently, oxidative condensation methods have emerged. For instance, the use of o-iodoxybenzoic acid (IBX) in the presence of triethylamine (B128534) can facilitate the synthesis of guanidines from 1,3-disubstituted thioureas and amines in good yields. chemicalbook.com A general procedure involves adding a solution of IBX in triethylamine to a stirred solution of the thiourea and amine in acetonitrile (B52724). chemicalbook.com
| Precursor | Reagents | Product | Yield (%) | Reference |
| 1,3-Disubstituted thiourea, Amine | o-Iodoxybenzoic acid, Triethylamine | N,N′,N″-Trisubstituted guanidine | 78 | chemicalbook.com |
Table 2: Alternative Synthesis of Substituted Guanidines
Synthesis of Triphenylguanidinium Chloride
The hydrochloride salt of N,N′,N″-Triphenylguanidine, known as Triphenylguanidine hydrochloride, is typically prepared by the protonation of the free base. It can also be formed as an unintended by-product in certain chemical reactions.
Protonation Methods of N,N′,N″-Triphenylguanidine
The most straightforward method for the synthesis of this compound is the direct reaction of N,N′,N″-Triphenylguanidine with hydrochloric acid. The basic nitrogen atoms of the guanidine readily accept a proton from the acid to form the corresponding ammonium (B1175870) salt.
The reaction is typically carried out by dissolving N,N′,N″-Triphenylguanidine in a suitable solvent, such as ethanol (B145695) or diethyl ether, and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane). The resulting salt often precipitates from the solution and can be isolated by filtration. The purity of the product can be enhanced by recrystallization. While a specific source for the direct HCl protonation was not found, the synthesis of other triphenylguanidinium salts, such as carboxylates, follows a similar acid-base reaction principle.
Formation as a By-product in Chemical Reactions
This compound can also be formed as a by-product in reactions where N,N′,N″-Triphenylguanidine is used as a base or a ligand in the presence of a chloride source. For instance, in reactions involving chlorinated solvents or reagents that release HCl, any excess or unreacted triphenylguanidine can be converted to its hydrochloride salt.
A documented instance of the formation of a triphenylguanidine derivative as a side-product occurs during the synthesis of N1,N2,N3,N4,N5-pentaarylbiguanides. In the reaction of a triarylguanidine with a carbodiimide, 1,2,3-triphenylguanidine (B1663917) can be formed as a side-product. This occurs through the addition of released aniline to the carbodiimide used in excess. nih.gov If a source of HCl is present in the reaction or work-up, this by-product would be converted to this compound.
Synthesis in Diruthenium Complex Chemistry
While direct synthesis involving diruthenium complexes and triphenylguanidine is not extensively documented, the broader class of guanidine-derived ligands plays a significant role in the formation of half-sandwich ruthenium(II) complexes. These syntheses are crucial in the development of organometallic compounds with potential catalytic and biomedical applications.
The general methodology involves the reaction of a ruthenium precursor, typically the dimeric complex [{(η6-p-cymene)RuCl}2(μ-Cl)2], with a guanidine-based ligand. nih.govacs.orgcsic.es The reaction cleaves the chloride bridges of the dimer, allowing the guanidine derivative to coordinate to the ruthenium center. This typically occurs in a solvent mixture, such as methanol (B129727) and dichloromethane, and is often facilitated by heating under reflux. nih.govacs.org The resulting products are mononuclear "piano-stool" complexes of the general formula [Ru(p-cymene)(L)Cl]Cl, where 'L' represents the guanidine-based ligand. nih.gov
The guanidine ligand coordinates to the ruthenium atom as a neutral N,N-donor, forming a stable chelate ring. nih.govnih.gov For instance, X-ray crystallography of a complex with a (benzo[d]thiazol-2-yl)guanidine ligand revealed a six-membered chelate ring with the ruthenium center. nih.gov This coordination imparts a near-planar geometry to the bound ligand. nih.gov The versatility of this synthesis allows for the incorporation of various functionalized guanidines, which can be modified with other donor groups like phosphanes to create multidentate ligands. nih.gov This adaptability is key to tuning the electronic and steric properties of the final ruthenium complex.
Table 1: General Synthesis of Arene-Ruthenium Complexes with Guanidine-Based Ligands
| Reactant 1 | Reactant 2 | Solvent System | Reaction Condition | Resulting Complex Type |
| [{(η6-p-cymene)RuCl}2(μ-Cl)2] | Guanidine-based Ligand (L) | Methanol/Dichloromethane | Reflux (4h) | [Ru(p-cymene)(L)Cl]Cl |
| [{(η6-p-cymene)RuCl}2(μ-Cl)2] | Phosphano-Guanidine Ligand | Methanol | Not Specified | Mixture of chlorido and chelated complexes |
This table summarizes a general synthetic protocol based on reported literature. nih.govacs.orgcsic.es
Green Chemistry Approaches in Guanidine Synthesis
The principles of green chemistry are increasingly influencing the synthesis of guanidines, aiming to reduce environmental impact by using less hazardous materials and more efficient processes. A significant shift involves moving away from toxic reagents and harsh conditions traditionally used in guanylation reactions.
One key green approach is the use of environmentally benign solvents, particularly water. Guanidine hydrochloride itself has been employed as a green organocatalyst for multicomponent reactions in aqueous media, highlighting the potential for water-based syntheses. tandfonline.com Furthermore, the catalytic guanylation of amines with cyanamide can be achieved in water using catalysts like scandium(III) triflate, which facilitates the reaction under mild conditions and is suitable for substrates that are only soluble in aqueous solutions. organic-chemistry.org
Table 2: Comparison of Classical vs. Green Synthesis Approaches for Guanidines
| Feature | Classical Method | Green Chemistry Approach | Advantage of Green Approach |
| Activating Agent | Mercury(II) chloride (HgCl₂) | Cyanuric chloride (TCT) or Photocatalyst (Ru(bpy)₃Cl₂) | Eliminates heavy-metal waste; uses light energy. organic-chemistry.org |
| Solvent | Organic Solvents | Water, Ethanol/Water mixtures | Reduced environmental impact, safer. tandfonline.comorganic-chemistry.org |
| Catalyst | Stoichiometric reagents | Catalytic Scandium(III) triflate, Heterogeneous catalysts (e.g., Guanidine-SiO₂) | Milder conditions, catalyst reusability, atom economy. organic-chemistry.orgrsc.orgresearchgate.net |
| Energy Input | Often requires heating | Microwave irradiation, Visible light | Faster reaction times, energy efficiency. rsc.org |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of triphenylguanidine and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, catalyst, and the nature of the starting materials.
A common route to N-substituted guanidines involves the reaction of a thiourea with an amine. For instance, a one-pot synthesis of 1,3-substituted guanidines can be achieved using carbamoyl (B1232498) isothiocyanates as precursors. acs.org The optimization of such reactions often involves screening different solvents and bases to find the ideal combination for a specific set of substrates.
In a specific method for synthesizing 1,2,3-triphenylguanidine, 1,3-diphenylthiourea is reacted with aniline. The conditions for this type of guanylation can be finely tuned. One effective protocol involves using 2-Iodoxybenzoic acid (IBX) in the presence of triethylamine (TEA) in acetonitrile as the solvent at room temperature. This method is noted for its short reaction time of approximately 30 minutes.
The advent of microwave-assisted synthesis has provided a powerful tool for optimization. rsc.org Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. rsc.orgresearchgate.net For example, the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, catalyzed by guanidine hydrochloride, is effectively achieved using microwave heating, demonstrating broad functional group compatibility and operational simplicity. rsc.org Similarly, microwave-assisted protocols for other heterocyclic syntheses have shown excellent yields in very short reaction times. researchgate.net
Table 3: Optimization of Reaction Conditions for Guanidine Synthesis
| Method/Catalyst | Substrates | Solvent | Temperature | Time | Yield |
| IBX/Triethylamine | 1,3-disubstituted thiourea, amine | Acetonitrile | Room Temp. | 30 min | ~78% |
| Microwave (GuHCl catalyst) | Aryl aldehyde, Aryl methyl ketone | Solvent-free | Not Specified | Not Specified | High |
| Scandium(III) triflate | Amine, Cyanamide | Water | Mild | Not Specified | Good |
| Copper(II) chloride/Bipyridine | Cyanamide, Arylboronic acid, Amine | Not Specified | Not Specified | Not Specified | Good |
This table compiles data from various synthetic protocols to illustrate the effect of different conditions on reaction outcomes. organic-chemistry.orgrsc.org
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be deduced.
The crystal system and space group are fundamental descriptors of the symmetry of a crystal lattice. The crystal system classifies the crystal based on the symmetry of its unit cell, while the space group provides a more detailed description of the symmetry operations that relate the atoms within the unit cell.
For comparison, a known polymorph of the free base, N,N',N''-triphenylguanidine, has been reported to crystallize in the monoclinic system with the space group P2(1)/c. uc.pt Upon protonation to form the hydrochloride salt, the introduction of a chloride counter-ion and the formation of the guanidinium cation would likely lead to a different crystal packing and, consequently, a different crystal system and space group. The specific outcome would depend on the energetic favorability of various packing arrangements, driven largely by the formation of strong hydrogen bonds.
Table 1: Illustrative Crystal System and Space Group Data
| Parameter | Illustrative Value for this compound |
| Crystal System | Monoclinic / Orthorhombic (Hypothetical) |
| Space Group | P2(1)/c / Pbca (Hypothetical) |
Note: The values in this table are illustrative and represent common crystal systems and space groups for organic salts. The actual values for this compound would need to be determined experimentally.
The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters precisely define the size and shape of the unit cell.
A study on a monoclinic polymorph of N,N',N''-triphenylguanidine reported the following unit cell parameters: a = 12.4060(4) Å, b = 15.1653(6) Å, c = 8.7028(3) Å, and β = 103.2482(15)°. uc.pt The unit cell parameters for this compound would be different due to the inclusion of the chloride ion and the conformational adjustments of the triphenylguanidinium cation to accommodate the new hydrogen bonding network.
Table 2: Illustrative Unit Cell Parameters
| Parameter | Illustrative Value for this compound |
| a (Å) | 10.5 (Hypothetical) |
| b (Å) | 16.2 (Hypothetical) |
| c (Å) | 9.8 (Hypothetical) |
| α (°) | 90 (Hypothetical) |
| β (°) | 95.5 (Hypothetical) |
| γ (°) | 90 (Hypothetical) |
| Volume (ų) | 1650 (Hypothetical) |
Note: This table provides a hypothetical set of unit cell parameters to illustrate the type of data obtained from single-crystal X-ray diffraction.
In the solid state, the triphenylguanidinium cation would adopt a specific conformation that is a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions. The three phenyl rings are expected to be twisted out of the plane of the central guanidinium group to varying degrees.
Hydrogen Bonding Networks and Supramolecular Assembly
In the crystal structure of this compound, the guanidinium cation, with its multiple N-H donors, and the chloride anion, a hydrogen bond acceptor, would form a robust network of hydrogen bonds. The specific pattern of these hydrogen bonds (e.g., chains, sheets, or three-dimensional networks) would be a defining feature of the crystal structure. The geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be precisely determined from the single-crystal X-ray diffraction data.
Anion-π Interactions in Crystal Structures
The study of such interactions is facilitated by computational and analytical methods like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations. researchgate.netunipr.it Hirshfeld analysis allows for the visualization and quantification of intermolecular contacts within the crystal, highlighting the regions where anion-π interactions are most prominent. researchgate.net For related structures, DFT calculations have been employed to understand the electronic characteristics and the influence of anions on the supramolecular assembly. researchgate.net In the case of triphenylguanidinium chloride, the chloride anion engages with the electron-deficient regions of the π-systems of the phenyl groups, contributing to the formation of a stable, three-dimensional supramolecular network. researchgate.net
Polymorphism and Energetic Stability of Crystal Phases
Triphenylguanidine is known to exhibit polymorphism, meaning it can crystallize into more than one distinct crystal structure. researchgate.net The different arrangements of molecules in the crystal lattice, known as polymorphs, can lead to variations in physical properties.
At least two polymorphs of triphenylguanidine have been identified and characterized by X-ray diffraction. researchgate.net Research has detailed a monoclinic phase and has also involved the redetermination of the more common orthorhombic phase. researchgate.net The stability of these different crystal phases is a critical factor, and it can be assessed through computational studies. Density Functional Theory (DFT) calculations, specifically within the Local-Density Approximation, have been used to optimize the crystal structures of these polymorphs. researchgate.net This theoretical approach allows for the comparison of the energetic stabilities of the different phases, providing insight into which form is thermodynamically preferred under specific conditions. The analysis of hydrogen bonding patterns within each polymorph is also crucial, as these bonds play a significant role in the delineation of the crystal packing. researchgate.net
| Property | Monoclinic Phase | Orthorhombic Phase |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Unavailable |
| a (Å) | 12.4060 | Unavailable |
| b (Å) | 15.1653 | Unavailable |
| c (Å) | 8.7028 | Unavailable |
| β (°) | 103.2482 | Unavailable |
| Z | 4 | Unavailable |
Advanced Crystallographic Techniques and Data Analysis
The detailed structural characterization of this compound and its polymorphs relies on a suite of advanced crystallographic techniques and data analysis methods.
Hirshfeld Surface Analysis is a powerful computational tool used to explore and quantify intermolecular interactions within the crystal. researchgate.netunipr.it By mapping properties such as intermolecular distances onto a molecular surface, this technique allows for the visualization of contacts, including the crucial anion-π and C-H···π interactions that stabilize the crystal packing. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations are extensively used to complement experimental data. unipr.itresearchgate.net DFT is employed to optimize the geometry of crystal structures, calculate their energetic stability, and analyze their electronic properties. researchgate.net This computational approach is vital for understanding polymorphism by comparing the relative energies of different crystal phases. researchgate.net
The Cambridge Structural Database (CSD) serves as a critical resource for advanced data analysis. numberanalytics.com Researchers utilize the CSD to compare the structure of this compound with other known structures, search for specific interaction motifs (like anion-π systems), and perform statistical analyses on geometric parameters. unipr.itnumberanalytics.com This data mining approach helps in validating experimental structures and predicting potential new crystalline forms. numberanalytics.com
Spectroscopic Characterization and Electronic Structure Investigations
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of triphenylguanidine hydrochloride. nih.govyoutube.comarxiv.org These complementary methods are sensitive to different types of vibrations, with IR spectroscopy primarily detecting changes in the dipole moment and Raman spectroscopy detecting changes in polarizability. nih.gov The combination of both provides a more complete vibrational profile of the molecule. nih.govarxiv.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in assigning the observed vibrational modes in the IR and Raman spectra of triphenylguanidine and its protonated form, triphenylguanidinium chloride. researchgate.net By calculating the theoretical vibrational frequencies, researchers can correlate them with the experimental data, leading to a detailed assignment of specific bond stretches, bends, and torsions. researchgate.net These assignments are crucial for understanding the molecule's dynamic behavior and the influence of its crystalline environment on its vibrational properties. The "fingerprint region" of the IR spectrum, which contains a complex pattern of absorptions, is particularly useful for confirming the identity of the compound. libretexts.org
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) studies have successfully identified the various functional groups present in the triphenylguanidine crystal. researchgate.net Key absorptions in the IR spectrum can be attributed to specific functional groups. libretexts.org For instance, the N-H stretching vibrations of the guanidinium (B1211019) group are a prominent feature. The presence of aromatic rings is confirmed by C-H and C=C stretching and bending vibrations. The C-N stretching modes are also characteristic of the guanidine (B92328) core.
Table 1: Key Functional Group Vibrations in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Guanidinium) | Stretching | Strong, broad absorption |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=C (Aromatic) | Stretching | ~1400-1600 |
| C-N | Stretching | Variable, in fingerprint region |
Note: The exact positions of these bands can be influenced by intermolecular interactions and the specific conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and this compound is no exception. nih.govchemicalbook.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
The molecular structure of triphenylguanidine has been unequivocally confirmed using NMR studies. researchgate.net The ¹H NMR spectrum typically shows distinct signals for the protons of the phenyl groups and the N-H protons of the guanidinium core. The integration of these signals corresponds to the number of protons in each environment, while their chemical shifts and coupling patterns provide insights into their connectivity and spatial arrangement. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, further corroborating the triphenylguanidine framework.
Table 2: Representative ¹H NMR Data for a Triphenylguanidine Derivative
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.03 - 7.36 |
| N-H Proton | 5.93 |
Data obtained from a 400 MHz spectrum in CDCl₃ for 1,2,3-Triphenylguanidine (B1663917). chemicalbook.com
NMR spectroscopy can also offer insights into the dynamic processes and mechanisms involving this compound. For example, studies on related guanidinium compounds have used NMR to investigate conformational changes and the effects of denaturants on peptide structures. nih.gov While specific mechanistic studies on this compound using NMR were not detailed in the provided context, the technique holds significant potential for exploring its interactions and reactivity in various chemical systems.
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy probe the electronic transitions within a molecule. nih.gov These techniques provide information about the electronic structure and can indicate the potential for applications in materials science.
UV-Vis absorption studies of this compound reveal electronic transitions associated with the aromatic phenyl rings and the guanidinium chromophore. researchgate.net The position and intensity of the absorption bands are sensitive to the molecular environment and conformation.
Photoluminescence studies have shown that triphenylguanidine crystals exhibit blue emission. researchgate.net This luminescence suggests potential applications in optoelectronics. The excitation and emission spectra provide further details about the excited electronic states of the molecule.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a definitive analytical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Various mass spectrometry techniques have been used to characterize 1,2,3-Triphenylguanidine, confirming its molecular formula of C₁₉H₁₇N₃. nih.gov
High-resolution mass spectrometry (HRMS) using an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (QTOF) analyzer has determined the exact mass of the neutral molecule to be 287.14224. nih.gov This experimental value is consistent with the calculated theoretical mass, providing strong evidence for the elemental composition.
In positive ion mode ESI, the molecule is readily detected as the protonated species [M+H]⁺ at an m/z of approximately 288.1463. nih.gov Conversely, in negative ion mode, the deprotonated molecule [M-H]⁻ can be observed at an m/z of 286.1350. The tables below summarize key mass spectrometry data.
Table 1: High-Resolution Mass Spectrometry Data for Triphenylguanidine
| Ion Mode | Precursor Type | Observed m/z | Formula | Exact Mass |
|---|---|---|---|---|
| Positive | [M+H]⁺ | 288.1463 | C₁₉H₁₈N₃⁺ | 288.1495 |
Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed, where the molecule is identified by its molecular ion peak [M]⁺ upon electron ionization. The mass spectrum shows a clear molecular ion at an m/z of 287, corresponding to the molecular weight of Triphenylguanidine. nih.gov The fragmentation pattern provides further structural confirmation.
Table 2: GC-MS Fragmentation Data for Triphenylguanidine
| m/z | Relative Intensity (%) |
|---|---|
| 194 | 99.99 |
| 93 | 59.80 |
| 287 | 38.30 |
| 195 | 33.60 |
Theoretical Chemistry and Computational Modeling of Triphenylguanidine Hydrochloride
Ab-initio and Density Functional Theory (DFT) Calculations
Ab-initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. These calculations are fundamental in understanding the behavior of Triphenylguanidine hydrochloride at a molecular level.
Geometry Optimization of Neutral and Protonated Forms
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Triphenylguanidine, this analysis is performed on both its neutral base form and its protonated hydrochloride salt.
Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G(d), researchers can model the geometric parameters. nih.gov In the neutral form, the guanidine (B92328) core (CN3) exhibits a more trigonal planar character. Upon protonation to form the hydrochloride salt, the positive charge becomes delocalized over the guanidinium (B1211019) group. This charge delocalization leads to significant changes in bond lengths and angles. The C-N bonds within the guanidinium moiety acquire more double-bond character, becoming shorter and stronger compared to the neutral state. The three phenyl rings can rotate around their connecting C-N bonds, leading to various possible conformations. Optimization calculations identify the most stable arrangement, which is typically a propeller-like structure, minimizing steric hindrance between the bulky phenyl groups.
Table 1: Comparison of Calculated Geometric Parameters for Neutral and Protonated Triphenylguanidine This table presents hypothetical yet representative data based on typical DFT calculation outcomes.
| Parameter | Neutral Triphenylguanidine (Calculated) | Protonated Triphenylguanidine (Calculated) |
|---|---|---|
| C-N Bond Length (Guanidine Core) | ~1.37 Å (average) | ~1.33 Å (average) |
| N-C-N Bond Angle (Guanidine Core) | ~120° (average) | ~120° (average) |
| Phenyl Ring Dihedral Angle (τ) | Variable, propeller-like | More pronounced propeller twist |
Conformational Analysis and Energy Minima
Conformational analysis involves identifying all possible low-energy spatial arrangements, or conformers, of a molecule and determining their relative stabilities. researchgate.net For a flexible molecule like Triphenylguanidine, with multiple rotatable bonds, this is a critical step. nih.gov
The process typically begins with a conformational search using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the potential energy surface. nih.govresearchgate.net This search generates a wide range of possible conformers by systematically rotating the torsional angles of the phenyl groups. The resulting unique conformers are then subjected to more accurate DFT geometry optimization to locate the precise energy minima. researchgate.net The calculations reveal that the global minimum energy conformer is one that balances the electronic effects of conjugation with the steric repulsion between the phenyl rings. The relative energies of these conformers are calculated, and their population at a given temperature can be estimated using the Boltzmann distribution, which indicates that only a few low-energy conformers are significantly populated at room temperature. researchgate.net
Prediction of Spectroscopic Properties
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Visible). researchgate.netnih.gov These calculations can determine the energies of electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which correspond to the absorption wavelengths. nih.gov For this compound, TD-DFT can predict the λ_max values associated with π-π* transitions within the phenyl rings and the guanidinium chromophore.
Furthermore, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. These calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement. nih.gov For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C chemical shifts, providing valuable aid in structure elucidation. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Data for this compound This table shows hypothetical data representative of typical TD-DFT and GIAO calculation results.
| Spectroscopic Property | Predicted Value/Range | Computational Method |
|---|---|---|
| UV-Vis λ_max | 260-290 nm | TD-DFT/B3LYP |
| Major IR Frequencies (C=N stretch) | 1650-1680 cm⁻¹ (scaled) | DFT/B3LYP |
| ¹³C NMR Chemical Shift (Guanidinium C) | 155-160 ppm | GIAO/DFT |
| ¹H NMR Chemical Shift (Aromatic H) | 7.0-7.5 ppm | GIAO/DFT |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the movement of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the behavior of this compound in a condensed phase, such as in solution.
Intermolecular Interactions in Solution
MD simulations can model how this compound interacts with solvent molecules. nih.gov A simulation is set up by placing the optimized structure of the protonated Triphenylguanidine ion and a chloride ion into a "box" filled with explicit solvent molecules, such as water. The interactions between all atoms are governed by a force field (e.g., AMBER, CHARMM).
The simulation tracks the trajectories of all particles over time (nanoseconds to microseconds), revealing key intermolecular interactions. For this compound in an aqueous solution, the simulations would show the formation of hydrogen bonds between the N-H groups of the protonated guanidinium core and the oxygen atoms of water molecules. nih.gov The chloride ion would also be solvated by water. The hydrophobic phenyl groups would influence the local water structure, leading to hydrophobic hydration. Analysis of the simulation can yield data on the number and lifetime of hydrogen bonds and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.
Ion-mediated Molecular Aggregation
In solution, especially at higher concentrations, ions can mediate the aggregation of molecules. MD simulations are an excellent tool to investigate the potential for this compound to form aggregates or micelles. rsc.org The simulations can show how the interplay between the charged, hydrophilic guanidinium head and the large, hydrophobic phenyl tails drives aggregation.
By simulating a system with multiple this compound ion pairs, researchers can observe their self-assembly. The hydrophobic phenyl groups may cluster together to minimize their contact with water, while the charged guanidinium groups remain exposed to the solvent. The chloride counter-ions play a crucial role in shielding the electrostatic repulsion between the positively charged guanidinium heads, facilitating the formation of stable aggregates. Analysis of cluster size distribution and intermolecular distances over the course of the simulation can quantify the extent and nature of this ion-mediated aggregation. rsc.org
Quantum Chemical Studies of Electronic Properties
Quantum chemical studies provide profound insights into the electronic behavior of molecules, and this compound is no exception. Computational simulations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in exploring the electronic properties at a molecular level. researchgate.net These methods allow for the analytical perception of molecular characteristics such as absorption maxima, light harvesting efficiency, and frontier molecular orbitals. researchgate.net The ground state of protonated triphenylguanidine is characterized as spin-saturated, possessing a C3h point group symmetry. researchgate.net
Charge Density Analysis
Charge density analysis is a powerful tool in quantum chemistry for understanding the nature of chemical bonds and non-covalent interactions within a molecule. mdpi.com This analysis is often performed by examining the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs). mdpi.com For instance, in weakly bound complexes, the values of these parameters at the BCPs can differentiate between hydrogen bonds and van der Waals interactions. mdpi.com
In the context of this compound, charge density analysis helps to elucidate the distribution of electrons across the guanidinium core and the phenyl rings. The delocalization of the positive charge across the central nitrogen atoms and the planar arrangement of the guanidinium group are key features that can be quantified. The analysis reveals how the electron-withdrawing or donating nature of the phenyl substituents influences the electron density on the guanidinium moiety. This, in turn, affects the molecule's reactivity and its ability to participate in hydrogen bonding and other intermolecular interactions. A related study on triphenyl diamine-based molecules highlights that a narrow energy bandgap is associated with greater molecular softness and lower stability, which promotes significant charge transfer and enhances reactivity. researchgate.net
| Parameter | Significance in Charge Density Analysis |
| Electron Density (ρ(r)) | Indicates the accumulation of electronic charge. Higher values at a bond critical point suggest a stronger interaction. |
| Laplacian of Electron Density (∇²ρ(r)) | Determines whether the electron density is locally concentrated (∇²ρ(r) < 0, covalent bonds) or depleted (∇²ρ(r) > 0, closed-shell interactions like ionic bonds, hydrogen bonds, van der Waals). |
| Bond Critical Point (BCP) | A point in the electron density distribution where the gradient of the density is zero, indicating a line of maximum electron density linking two nuclei (a chemical bond). |
Polarizability and Nonlinear Optical Properties
The polarizability of a molecule describes how its electron cloud responds to an external electric field. researchgate.net This property is crucial for understanding a molecule's nonlinear optical (NLO) response, which is responsible for phenomena like second-harmonic generation. The average polarizability (<α>) and the first hyperpolarizability (β₀) are key parameters calculated to evaluate a molecule's NLO potential. frontiersin.org
Theoretical calculations have been employed to determine the polarizability tensor of protonated triphenylguanidine. researchgate.net The NLO properties are intimately linked to the molecular structure, particularly in donor-π-acceptor systems. nih.gov For triphenylguanidine, the guanidinium core can act as a central component, and modifications to the phenyl rings can tune the NLO response. The introduction of donor and acceptor groups can create a push-pull system, enhancing the molecular hyperpolarizability. nih.gov While triphenylguanidine itself is not a classic donor-π-acceptor chromophore, the principles governing NLO properties in such systems are relevant. For example, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often leads to larger polarizability and hyperpolarizability values. frontiersin.org
| NLO Property | Description | Relevance to this compound |
| Polarizability (<α>) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a second-rank tensor quantity. researchgate.netfrontiersin.org | The overall polarizability of the triphenylguanidine system is influenced by the delocalization of π-electrons across the phenyl rings and the central guanidinium group. nih.gov |
| First Hyperpolarizability (β₀) | A measure of the second-order nonlinear optical response of a molecule. It is a third-rank tensor and is significant for materials used in frequency doubling. frontiersin.org | The magnitude of β₀ in triphenylguanidine would depend on the asymmetry of its electronic distribution. Structural modifications could enhance this property. |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from a donor part to an acceptor part of a molecule upon photoexcitation. nih.gov | While not a primary feature, understanding potential ICT pathways within the protonated triphenylguanidine structure is important for evaluating its NLO response. |
Stability of Protonated Species in Aqueous Solution
The stability of the protonated form of triphenylguanidine in aqueous solution is a critical aspect of its chemistry, influencing its behavior in various applications. The guanidinium group is known for its high basicity, meaning it readily accepts and retains a proton. Studies on the related amino acid arginine have shown that its guanidinium group remains protonated even in strongly basic solutions, far beyond what would be expected from its historical pKa value. nih.gov This exceptional stability is due to the resonance delocalization of the positive charge over the three nitrogen atoms.
In the case of this compound, the protonated guanidinium core is stabilized in aqueous solution. However, its stability can be affected by factors such as pH and the presence of other chemical species. For instance, studies on the transformation of 1,3-diphenylguanidine (B1679371) in water disinfection processes show that it can be degraded by chlorination, leading to the formation of various transformation products. ntu.edu.sg The reactivity was found to be highest between pH 7 and pH 8. ntu.edu.sg This indicates that while the protonated species is stable, it is not inert and can undergo chemical reactions under specific aqueous conditions.
Computational Approaches for Catalytic Mechanism Elucidation
Computational chemistry offers a powerful toolkit for investigating the detailed mechanisms of catalytic reactions. nih.gov Methods such as Density Functional Theory (DFT), molecular dynamics (MD), and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to explore reaction pathways, identify transition states, and understand the electronic and structural dynamics that govern catalysis. semanticscholar.org These computational approaches are invaluable for elucidating mechanisms that are difficult to probe experimentally due to short-lived intermediates or complex reaction networks. semanticscholar.org
For catalysts like triphenylguanidine, computational studies can map out the entire catalytic cycle. This involves:
Reactant and Product Modeling: Determining the geometries and energies of the starting materials and final products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of a reaction step.
Intermediate Identification: Characterizing any stable species that exist between the reactants and products.
Advanced strategies, such as automated graph-driven searches combined with semi-empirical quantum chemistry, are being developed to rapidly screen multiple potential reaction mechanisms and identify the most plausible pathways. rsc.org Machine learning and artificial intelligence are also emerging as powerful tools in catalysis research for analyzing large datasets and predicting catalyst performance. numberanalytics.com These computational methodologies can provide a detailed, atomistic understanding of how triphenylguanidine and its derivatives function as catalysts, guiding the design of more efficient and selective catalytic systems for sustainable chemical processes. numberanalytics.com
| Computational Method | Application in Catalysis Research |
| Density Functional Theory (DFT) | Widely used for calculating reaction energies, activation barriers, and electronic structures of catalysts and intermediates. semanticscholar.orgnumberanalytics.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time, providing insights into conformational changes and solvent effects during a catalytic reaction. semanticscholar.org |
| Hybrid QM/MM Methods | Combines the accuracy of quantum mechanics (QM) for the reactive center with the efficiency of molecular mechanics (MM) for the larger environment, suitable for large systems. semanticscholar.org |
| Microkinetic Modeling | Develops detailed kinetic models based on computed elementary reaction steps to predict overall reaction rates and catalyst turnover frequencies. numberanalytics.com |
Mechanistic Investigations of Reactions Involving Triphenylguanidine and Its Salts
Role as a By-product in Chemical Transformations
While often used as a primary reagent or catalyst, triphenylguanidine can also emerge as a by-product in certain chemical reactions. One plausible pathway for its formation as a side-product is during the synthesis of more complex, multi-substituted guanidines. For instance, in reactions aiming to produce triguanides, the elimination of an amine from a cyclic aminal intermediate can occur. This newly formed amine can then react with an excess of a carbodiimide (B86325) reagent present in the reaction mixture, leading to the unintended formation of a trisubstituted guanidine (B92328) like triphenylguanidine.
Another context for its appearance as a by-product is in the synthesis of guanidines from thioureas. The synthesis of 1,2,3-triphenylguanidine (B1663917) itself can be achieved by reacting 1,3-diphenyl-2-thiourea with aniline (B41778). In a reaction mixture containing various amine or thiourea (B124793) components, cross-reactivity could lead to the formation of triphenylguanidine as an impurity if the constituent parts (three phenylamine units) are available through precursor decomposition or side reactions.
Reaction Pathways in Coordination Chemistry
The triphenylguanidine molecule is a versatile ligand capable of coordinating to metal centers in various forms, including as a neutral molecule, a mono-anion, or a di-anion. nih.gov Its hydrochloride salt provides a source of the protonated triphenylguanidinium cation and chloride anions, which also actively participate in the coordination sphere of metal complexes.
Ligand Exchange Reactions
Ligand exchange reactions are fundamental in coordination chemistry, involving the replacement of one ligand by another at a metal center. targetmol.comnih.gov Triphenylguanidine, acting as a neutral molecule, participates in such reactions, typically coordinating through its imine nitrogen atom.
Notable examples include its reactions with palladium(II) and cobalt(II) complexes:
Palladium(II) Complexes : The reaction of [PdCl₄]²⁻ with 1,2,3-triphenylguanidine results in the formation of different complexes depending on the metal-to-ligand ratio. nih.gov With a 1:2 ratio, the square planar complex trans-[PdCl₂{(PhNH)₂C=NPh}₂] is formed. In this complex, two neutral triphenylguanidine molecules act as monodentate ligands, displacing two chloride ions from the initial tetrachloropalladate(II) anion. nih.gov If the ligand is in excess (e.g., a 1:4 ratio), a different complex, [Pd{(PhNH)₂C=NPh}₄]²⁺, can be isolated. nih.gov
These reactions showcase the ability of neutral triphenylguanidine to displace other ligands, such as chloride ions, to form stable coordination complexes. The reversibility and equilibrium position of these exchanges can be influenced by factors like ligand concentration and solvent. targetmol.com
Table 1: Examples of Ligand Exchange Reactions Involving Triphenylguanidine
| Starting Metal Complex | Ligand | Resulting Complex | Key Observations |
|---|---|---|---|
| [PdCl₄]²⁻ | 1,2,3-Triphenylguanidine (2 equiv.) | trans-[PdCl₂{(PhNH)₂C=NPh}₂] | Neutral triphenylguanidine acts as a monodentate ligand. nih.gov |
| CoCl₂ | 1,2,3-Triphenylguanidine (2 equiv.) | [CoCl₂{(PhNH)₂C=NPh}₂] | Forms a tetrahedral complex with hydrogen bonding between amine H and Cl⁻. chemicalbook.com |
Metal-Metal Bond Cleavage Processes
Triphenylguanidine and its derivatives can promote reactions that involve the cleavage of bonds within a metallic core, although this is often part of a more complex transformation rather than a simple fragmentation. A significant example is its role in promoting ortho-metalation in dirhenium(II) complexes. nih.gov
In a reaction between the triply bonded dirhenium(II) complex Re₂Cl₄(μ-Ph₂PCH₂PPh₂)₂ and para-substituted triphenylguanidine ligands, a C-H bond on a phenyl ring of the dppm (bis(diphenylphosphino)methane) ligand is cleaved, and a new rhenium-carbon bond is formed. nih.gov While this is primarily a C-H activation, the guanidine ligand is crucial for the transformation to occur. It acts as a base, facilitating the deprotonation steps necessary for the metalation. This reactivity highlights the ability of guanidine ligands to act cooperatively with the metal center to enable bond cleavage processes that would not otherwise occur. nih.govrsc.org Such reactions are pivotal in the synthesis of novel organometallic structures. nih.gov
Reactivity in Acid-Base Chemistry
The acid-base characteristics of triphenylguanidine hydrochloride are central to its chemical identity and behavior in various reaction environments.
Brønsted-Lowry Acidity and Basicity
According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor.
Basicity of Triphenylguanidine : 1,2,3-Triphenylguanidine is a strong organic base. nih.gov Its basicity stems from the nitrogen atoms with lone pairs of electrons available for protonation.
Acidity of the Triphenylguanidinium Ion : When triphenylguanidine accepts a proton, it forms its conjugate acid, the triphenylguanidinium cation. This cation is highly stabilized by resonance, which delocalizes the positive charge across the central carbon and all three nitrogen atoms. This extensive delocalization means that the conjugate acid is very stable and, consequently, a weak acid.
The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The predicted pKa for the triphenylguanidinium ion is approximately 9.10. chemicalbook.com This value confirms that triphenylguanidine is a moderately strong base, capable of deprotonating a wide range of acidic compounds.
Table 2: Acid-Base Properties of the Triphenylguanidine System
| Compound/Ion | Chemical Formula | Brønsted-Lowry Character | pKa of Conjugate Acid |
|---|---|---|---|
| 1,2,3-Triphenylguanidine | C₁₉H₁₇N₃ | Base | ~9.10 chemicalbook.com |
| Triphenylguanidinium ion | [C₁₉H₁₈N₃]⁺ | Conjugate Acid | - |
Salt Formation Mechanisms
The formation of this compound is a classic acid-base neutralization reaction.
Direct Reaction : The most straightforward mechanism is the reaction of the basic triphenylguanidine with hydrochloric acid. The lone pair on one of the nitrogen atoms accepts a proton from HCl, forming the triphenylguanidinium cation and a chloride anion, which associate ionically to form the salt. researchgate.net
(PhNH)₂C=NPh + HCl → [(PhNH)₂(C=NHPh)]⁺Cl⁻
Halide Abstraction : In coordination chemistry, guanidines can also facilitate salt formation through different pathways. For instance, they can act as a base to abstract both a proton and a halide from other species in the reaction medium. chemicalbook.com An example is the reaction between [CpMo(CO)₃Cl] and a guanidine, where the guanidine acts as a base and a halide abstractor. chemicalbook.com This in-situ generation of the guanidinium (B1211019) hydrochloride can influence the primary reaction pathway by removing acid or halide from the system. This dual role as both a potential ligand and a base/halide abstractor makes it a versatile but complex component in mechanistic studies.
N-N Bond Cleavage in Guanylation Reactions
The cleavage of nitrogen-nitrogen (N-N) bonds during guanylation reactions is a significant transformation that allows for the synthesis of substituted guanidines from hydrazine (B178648) derivatives. While direct mechanistic studies on this compound's role in this specific reaction are not extensively documented, the general principles of guanidine-catalyzed N-N bond cleavage can be inferred from studies on related compounds.
Guanylation reactions involving the cleavage of an N-N bond often proceed through the activation of the hydrazine substrate by a basic catalyst. In the context of triphenylguanidine, its basic nature would allow it to deprotonate the hydrazine derivative, initiating the reaction cascade. A plausible mechanistic pathway involves the following key steps:
Deprotonation of Hydrazine: Triphenylguanidine, acting as a base, abstracts a proton from the hydrazine derivative, generating a more nucleophilic hydrazide anion.
Nucleophilic Attack: The resulting anion attacks a guanylating agent, such as a carbodiimide, to form a transient intermediate.
Intramolecular Rearrangement and N-N Bond Cleavage: This intermediate can then undergo a rearrangement, leading to the cleavage of the N-N bond and the formation of the final guanidine product and a nitrogen-containing byproduct.
Research on the alkyllithium-catalyzed guanylation of 1,2-diarylhydrazines with carbodiimides has provided valuable insights into this process. mdpi.com In this system, the cleavage of the N-N bond was achieved without the need for external oxidants or reductants, driven by an intramolecular proton shift within a key intermediate. mdpi.com While the catalyst is different, the fundamental concept of generating a nucleophilic nitrogen species that initiates the guanylation and subsequent N-N bond scission is likely applicable to reactions potentially catalyzed by triphenylguanidine.
The table below summarizes key findings from a relevant study on N-N bond cleavage in guanylation reactions, which helps to contextualize the potential role of guanidines in such transformations.
| Catalyst System | Substrates | Key Findings | Reference |
| Alkyllithium | 1,2-Diarylhydrazines and Carbodiimides | N-N bond cleavage occurs via thermal rearrangement driven by an intramolecular proton shift. Two key amido lithium intermediates and an ArHN-substituted guanidine were isolated and characterized, elucidating the mechanism. | mdpi.com |
It is important to note that the efficiency and specificity of triphenylguanidine or its hydrochloride salt in promoting N-N bond cleavage in various guanylation reactions would be highly dependent on the specific substrates and reaction conditions. Further dedicated experimental and computational studies are required to fully elucidate the precise mechanistic details.
Proposed Reaction Mechanisms for Guanidine Derivatives
Guanidine and its derivatives are versatile molecules in organic synthesis, capable of acting as strong bases, nucleophiles, and catalysts. organic-chemistry.orgchemicalbook.com The reactivity of the guanidinyl group is central to its diverse applications. This compound, as a salt, introduces the guanidinium cation into the reaction environment, which can also play a crucial role in catalysis.
The proposed reaction mechanisms for guanidine derivatives often revolve around the following key features:
Basicity and Protonation: Guanidines are strong organic bases due to the resonance stabilization of their conjugate acids, the guanidinium ions. This basicity allows them to act as catalysts by deprotonating substrates, thereby increasing their nucleophilicity.
Nucleophilicity: The nitrogen atoms of the guanidine moiety are nucleophilic and can directly participate in reactions by attacking electrophilic centers.
Hydrogen Bonding: The guanidinium cation can act as a hydrogen bond donor, activating substrates by coordinating to Lewis basic sites, such as carbonyl oxygens.
A general proposed mechanism for a reaction catalyzed by a guanidine derivative like triphenylguanidine could involve the initial deprotonation of a substrate to generate a reactive intermediate. This intermediate would then react with an electrophile. The resulting product would then be protonated by the guanidinium ion, regenerating the neutral guanidine catalyst for the next catalytic cycle.
In the case of This compound , the compound exists as a guanidinium salt. Its catalytic activity would likely proceed through a different mechanism compared to its free base counterpart. The triphenylguanidinium cation can act as a Brønsted acid catalyst.
A proposed reaction mechanism for a reaction catalyzed by this compound is outlined in the table below:
| Step | Description |
| 1 | Protonation of Substrate: The triphenylguanidinium cation donates a proton to the substrate, enhancing its electrophilicity. |
| 2 | Nucleophilic Attack: A nucleophile attacks the activated substrate. |
| 3 | Deprotonation: A weak base in the reaction mixture, or the product itself, deprotonates the intermediate, leading to the final product and regenerating the triphenylguanidinium cation. |
This type of Brønsted acid catalysis is common for guanidinium salts and is a plausible pathway for reactions involving this compound. The specific nature of the substrate and nucleophile will ultimately determine the precise sequence of events and the rate-determining step of the reaction. The bulky phenyl groups on the triphenylguanidine moiety can also introduce steric effects that influence the regioselectivity and stereoselectivity of the catalyzed reactions.
Advanced Applications and Research Directions
Catalysis in Organic Synthesis
The guanidinyl group, characterized by a central carbon atom bonded to three nitrogen atoms, serves as a powerful functional moiety in both transition metal catalysis and organocatalysis. Guanidines are recognized for their strong basicity and ability to form stable complexes and interactions, making them highly versatile catalysts. researchgate.netrsc.org
Guanidines, including triphenylguanidine, are excellent N-donor ligands capable of coordinating with a wide variety of transition metals. arkat-usa.orgresearchgate.net The stability of the resulting metal complexes is enhanced by the ability of the guanidine (B92328) moiety to delocalize a positive charge. arkat-usa.orgresearchgate.net This strong coordination ability has led to the development of highly active homogeneous catalysts for numerous organic reactions. arkat-usa.orgnih.gov The introduction of phenyl groups, as in triphenylguanidine, significantly influences the electronic and steric environment of the metal center, thereby affecting its catalytic performance. arkat-usa.orgmendeley.com
The catalytic activity and selectivity of guanidine-metal complexes can be precisely controlled through ligand design. By modifying the substituents on the guanidine nitrogen atoms, it is possible to adjust the ligand's basicity, nucleophilicity, and steric bulk. arkat-usa.orgmendeley.comsemanticscholar.org These modifications, in turn, alter the electronic and steric properties of the metal complex, allowing for the fine-tuning of its reactivity in a given chemical transformation. arkat-usa.org This principle is fundamental to developing catalysts for specific applications, including controlling chemo-, regio-, and enantioselectivity. arkat-usa.org
Table 1: Influence of Substituents on Guanidine Ligand Properties and Catalytic Activity
| Substituent Property | Effect on Ligand | Impact on Metal Complex & Catalysis |
| Electron-donating groups (e.g., alkyls) | Increases basicity and nucleophilicity. | Enhances electron density at the metal center, potentially increasing catalytic activity in oxidative addition steps. |
| Electron-withdrawing groups (e.g., aryls) | Decreases basicity. | Modulates the electronic properties and can enhance stability. |
| Bulky groups (e.g., phenyl, isopropyl) | Increases steric hindrance around the metal center. | Can promote reductive elimination, improve selectivity by controlling substrate approach, and stabilize reactive intermediates. |
| Chiral substituents | Creates a chiral environment. | Enables asymmetric catalysis, leading to the formation of one enantiomer over another. rsc.orgresearchgate.net |
A significant area of research involves the use of chiral guanidine derivatives in asymmetric catalysis. rsc.orgresearchgate.net By incorporating chirality into the ligand structure, chemists can create a chiral environment around the coordinated metal ion. This approach has been successfully employed to catalyze reactions enantioselectively, providing a powerful tool for the synthesis of optically active molecules, which are crucial in pharmaceuticals and materials science. rsc.orgresearchgate.net The combination of chiral guanidines with various metal salts has expanded their utility, providing solutions for challenging transformations that are difficult to achieve with conventional catalysts. rsc.org
Beyond their role as ligands, guanidines function as highly effective organocatalysts, often referred to as "superbases" due to their strong proton affinity. researchgate.netarkat-usa.org Their catalytic activity stems from their ability to act as Brønsted acids/bases, Lewis bases, and hydrogen-bond donors/acceptors. researchgate.net A common catalytic cycle involves the transfer of a proton to the guanidine, forming a guanidinium (B1211019) cation. This cation can then activate substrates through charge-assisted hydrogen bonds, acting as a bifunctional catalyst. researchgate.net This dual functionality is a key reason for their effectiveness in promoting a wide array of chemical reactions. researchgate.net
Addition reactions, which involve the adding of two groups across a pi bond, are fundamental transformations in organic synthesis. youtube.com Guanidine-based catalysts, both as metal complexes and as organocatalysts, have proven effective in this domain. nih.gov For instance, the strong basicity of guanidines can be used to deprotonate pro-nucleophiles, which then add to electrophilic partners in conjugate addition reactions. nih.govprinceton.edu Furthermore, transition metal complexes featuring guanidine ligands have been developed to catalyze various addition reactions. A notable example is the use of copper-guanidine catalysts for the Markovnikov protoborylation of unactivated terminal alkenes. mendeley.com The stereoselectivity of these additions can often be controlled, with some catalytic systems favoring syn-addition, where both groups add to the same face of the double bond. saskoer.ca
Triphenylguanidine as a Ligand in Transition Metal Catalysis
Role in Polymer Chemistry and Materials Science
The applications of triphenylguanidine and its derivatives extend into the realm of polymer chemistry and materials science, where they are used both as additives and as building blocks for novel materials.
N,N′,N′′-Triphenylguanidine (TPG) is widely used as a rubber accelerator in the vulcanization process. cymitquimica.com In this role, it enhances the cross-linking of polymer chains in rubber, a critical step that improves the material's elasticity, strength, and durability. cymitquimica.com Its presence in various manufactured goods, from construction materials to consumer products, highlights its industrial importance. researchgate.net
More advanced research focuses on incorporating the guanidine unit into polymer structures to create new functional materials. A recent development involves the synthesis of a 2D polymer through the polycondensation of triaminoguanidine hydrochloride with glyoxal. rsc.org This resulting polymer (TAGP) possesses a layered network structure and can form stable complexes with transition metal ions. rsc.org TAGP and its metal complexes (TAGP-Ms) are being explored as a new generation of insensitive energetic materials, potentially serving as energetic binders and combustion catalysts in solid propellants. rsc.org The high nitrogen content and thermal stability of such polymers are highly desirable properties for these applications. rsc.org
Table 2: Properties of Triaminoguanidine-Glyoxal Polymer (TAGP)
| Property | Value | Significance |
| Carbon-to-Nitrogen Ratio | 3:4 | High nitrogen content, similar to carbon nitrides. rsc.org |
| Impact Sensitivity (Im) | 71.7 J | Very low sensitivity, indicating high stability. rsc.org |
| Friction Sensitivity | >352.8 N | Very low sensitivity to friction. rsc.org |
| Calculated Velocity of Detonation | 6657 m s⁻¹ | High performance, comparable to established energetic polymers like poly-GLYN. rsc.org |
The ability of guanidines to act as versatile ligands and their inherent stability also make them attractive for creating advanced materials where metal ions are integrated into a polymer matrix, opening up possibilities in catalysis and functional materials science. researchgate.netnih.gov
Q & A
Q. What are the standard laboratory synthesis methods for Triphenylguanidine hydrochloride, and how can its purity be optimized?
this compound is commonly synthesized via the reaction of thiocarbanilide (diphenylthiourea) with concentrated hydrochloric acid under reflux. The process involves partial conversion to phenyl isothiocyanate, with this compound forming as a by-product. Key steps include:
- Refluxing thiocarbanilide with HCl for 30 minutes to initiate decomposition.
- Distilling the mixture to isolate phenyl isothiocyanate, leaving this compound crystals in the residue.
- Purification via recrystallization from hot water after decolorization with activated carbon and alkaline neutralization . Purity optimization requires strict temperature control during reflux (±5°C), pH adjustments (e.g., neutralization to pH 8–10), and validated HPLC methods (e.g., 99.5% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Infrared Spectroscopy (IR): Key absorption bands include N–H stretches (~3220 cm⁻¹) and C=N/C–N vibrations (~1641–1502 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>99% in optimized syntheses) with mobile phases like methanol-water mixtures .
- Melting Point Analysis: Pure this compound has a defined melting range (e.g., 144°C for the free base after recrystallization) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Toxicity: Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) and skin corrosion (Category 1B per GHS) necessitate PPE (gloves, goggles, lab coats).
- Storage: Store in airtight containers at room temperature, away from oxidizers. Avoid prolonged storage to prevent degradation into hazardous by-products .
- Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can the reaction mechanism of this compound formation be validated, and what are the key intermediates?
The synthesis involves two competing pathways:
- Primary Pathway: Thiocarbanilide reacts with HCl to form phenyl isothiocyanate and hydrogen sulfide.
- Secondary Pathway: Hydrogen sulfide reacts with residual thiocarbanilide to form carbodiphenylimide, which undergoes nucleophilic addition with aniline to yield Triphenylguanidine. Mechanistic validation requires:
- Gas Chromatography (GC): Detection of H₂S and phenyl isothiocyanate in distillates.
- Mass Spectrometry (MS): Identification of carbodiphenylimide intermediates (m/z ~265) .
Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be addressed?
- By-Product Control: Increased phenyl isothiocyanate volatility at larger scales reduces yield. Solutions include fractional distillation at reduced pressure (e.g., 50–100 mmHg) .
- Crystallization Efficiency: Seed crystals and controlled cooling rates (1–2°C/min) improve crystal size distribution and purity .
- Reaction Kinetics: Use of Arrhenius plots to optimize reflux time and temperature (e.g., 80–90°C for 45 minutes) .
Q. How can computational modeling enhance the design of Triphenylguanidine-derived materials for nonlinear optical (NLO) applications?
- Density Functional Theory (DFT): Predicts hyperpolarizability (β) values for Triphenylguanidine derivatives, guiding the synthesis of NLO-active crystals.
- X-ray Crystallography: Validates molecular packing arrangements (e.g., acentric crystal structures) critical for second-harmonic generation (SHG) efficiency .
Q. What protocols are recommended for assessing the ecological impact of this compound in wastewater?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
